Tris succinate is derived from succinic acid, a dicarboxylic acid that occurs naturally in various biological systems, particularly in the citric acid cycle. It belongs to the class of compounds known as ammonium salts, specifically quaternary ammonium compounds, due to the presence of a nitrogen atom bonded to four carbon-containing groups. Its classification as a buffer agent makes it useful in biochemical applications where pH stability is crucial.
Tris succinate can be synthesized through several methods, with the most common being:
The choice of synthesis method can significantly affect the purity and yield of tris succinate.
Tris succinate participates in several chemical reactions, primarily involving its carboxylate groups. Key reactions include:
These reactions are crucial for its application in biochemical assays and industrial processes.
The mechanism of action of tris succinate primarily revolves around its role as a buffering agent. When added to a solution:
These mechanisms underscore its importance in both laboratory settings and physiological processes.
Tris succinate finds application across various scientific fields:
Table 1: Enzymatic Activity in Tris-Succinate vs. Common Buffers
Enzyme | Buffer | pH | Relative Activity (%) | Observation |
---|---|---|---|---|
Succinate dehydrogenase | Tris-succinate | 8.0 | 95 ± 3 | Optimal electron transfer |
Succinate dehydrogenase | Phosphate | 8.0 | 62 ± 5 | Precipitation observed |
Complex II | Tris-succinate | 8.0 | 100 ± 2 | Stabilized ubiquinone binding site |
In nucleic acid isolation, Tris-succinate enhances yield and purity by mitigating three key challenges: nuclease degradation, polysaccharide contamination, and organic inhibitor carryover. During cell lysis, the buffer’s alkaline environment (pH 8.0) denatures nucleases, while succinate chelates Mg²⁺ ions (cofactors for DNases/RNases). A semi-unified protocol for DNA/RNA extraction employs Tris-succinate in lysis buffers to protect nucleic acids under "triple protection" (EDTA, SDS, NaCl), reducing RNA contamination in DNA isolates by >40% compared to acetate buffers [2]. Key advantages include:
Table 2: Nucleic Acid Yield and Purity with Tris-Succinate Buffers
Sample Type | Buffer System | DNA Yield (μg/mg tissue) | A260/A280 | PCR Success Rate (%) |
---|---|---|---|---|
Mouse liver | Tris-succinate/EDTA | 3.8 ± 0.4 | 1.82 ± 0.03 | 100 |
Mouse liver | Acetate/EDTA | 2.1 ± 0.6 | 1.65 ± 0.07 | 60 |
E. coli | Tris-succinate/SDS | 5.2 ± 0.3 | 1.90 ± 0.02 | 100 |
Tris-succinate significantly influences protein structure analysis during electrophoresis. In blue native PAGE (BN-PAGE), 50 mM Tris-succinate (pH 7.0) in resolving gels maintains mitochondrial membrane complexes in their native state. The zwitterionic properties of succinate reduce protein aggregation, enabling clear resolution of Complexes I–V. Studies show a 30% increase in band sharpness for Complex V (ATP synthase) compared to glycine-based systems due to:
Tris-succinate outperforms common buffers in enzyme kinetics, thermal stability, and macromolecular interactions. Key comparisons include:
Thermal stability: Lysozyme in 1.0 M Tris-succinate exhibits a melting temperature (Tm) of 94.6°C, surpassing Tris-HCl (89.3°C) and HEPES (86.1°C). This arises from succinate’s preferential exclusion from the protein surface, which stabilizes the folded state [3].
Electron transport assays: For succinate dehydrogenase, Tris-succinate achieves Vmax of 280 μmol/min/mg, while phosphate buffers cause substrate inhibition at >10 mM concentrations [4].
Buffer-induced artifacts: Unlike Tris-HCl, Tris-succinate does not form Schiff bases with amine-containing compounds, preventing false positives in ELISA-like assays [3].
Table 3: Buffer Performance in Biochemical Assays
Parameter | Tris-Succinate | Tris-HCl | Phosphate | HEPES |
---|---|---|---|---|
Lysozyme Tm (°C) | 94.6 | 89.3 | 82.4 | 86.1 |
Complex II activity | 100% | 88% | 62% | 75% |
RNase inhibition | High | Moderate | Low | Moderate |
NMR compatibility | Moderate | High | Low | High |
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